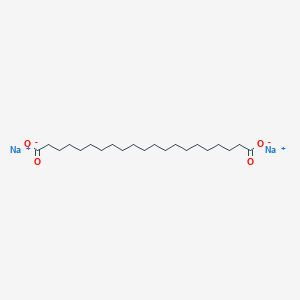
Sodium henicosanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium henicosanedioate is a chemical compound with the molecular formula C21H39NaO4 It is a sodium salt of henicosanedioic acid, a long-chain dicarboxylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium henicosanedioate can be synthesized through the neutralization of henicosanedioic acid with sodium hydroxide. The reaction typically involves dissolving henicosanedioic acid in a suitable solvent, such as ethanol or water, and then adding a stoichiometric amount of sodium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous process where henicosanedioic acid is fed into a reactor containing sodium hydroxide. The reaction is carried out under controlled conditions to ensure complete conversion and high yield. The product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium henicosanedioate can undergo various chemical reactions, including:
Neutralization: Reacts with acids to form henicosanedioic acid and the corresponding sodium salt.
Substitution: Can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Oxidation and Reduction: Although less common, it can undergo redox reactions under specific conditions.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Solvents: Water, ethanol, methanol.
Major Products Formed:
Neutralization: Henicosanedioic acid.
Substitution: Various substituted henicosanedioates depending on the reacting cation.
Applications De Recherche Scientifique
Sodium henicosanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of sodium henicosanedioate involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its concentration and the nature of the target. The sodium ion plays a crucial role in stabilizing the compound and facilitating its interactions with other molecules.
Comparaison Avec Des Composés Similaires
Sodium stearate: Another sodium salt of a long-chain fatty acid, commonly used in soaps and detergents.
Sodium palmitate: Similar in structure and used in various industrial applications.
Uniqueness: Sodium henicosanedioate is unique due to its longer carbon chain compared to other similar compounds. This gives it distinct physical and chemical properties, such as higher melting point and different solubility characteristics, making it suitable for specific applications where other compounds may not be effective.
Propriétés
Formule moléculaire |
C21H38Na2O4 |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
disodium;henicosanedioate |
InChI |
InChI=1S/C21H40O4.2Na/c22-20(23)18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21(24)25;;/h1-19H2,(H,22,23)(H,24,25);;/q;2*+1/p-2 |
Clé InChI |
JFZDSEQDZDNTRG-UHFFFAOYSA-L |
SMILES canonique |
C(CCCCCCCCCC(=O)[O-])CCCCCCCCCC(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dibromo-6-fluorobenzo[d]thiazole](/img/structure/B12987009.png)
![tert-Butyl (8-oxo-6-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12987015.png)
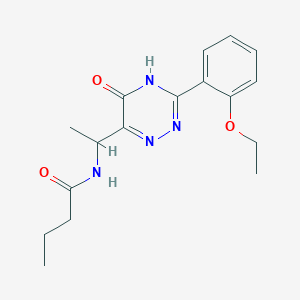
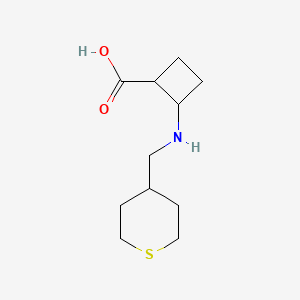
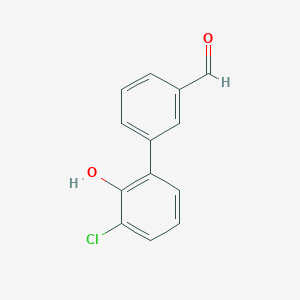
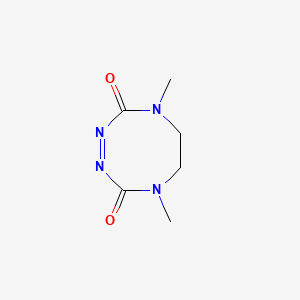
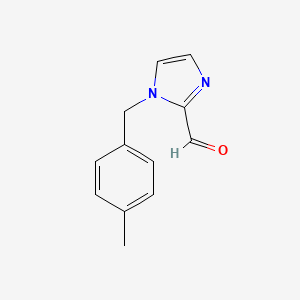
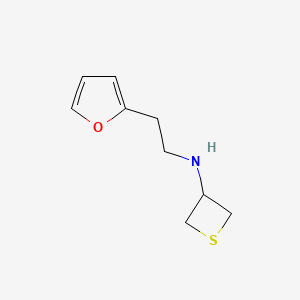
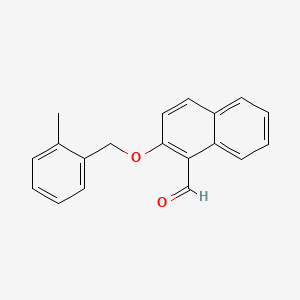
![7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12987079.png)
![6-Oxa-2-azaspiro[3.4]octan-8-one](/img/structure/B12987084.png)
![1-Benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium bromide](/img/structure/B12987090.png)
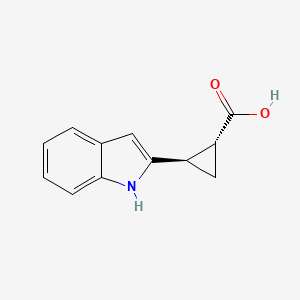
![N-(furan-2-ylmethyl)-N-methylbicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B12987100.png)
